N-methyl-1-phenylmethanesulfonylazetidin-3-amine
Description
Properties
IUPAC Name |
1-benzylsulfonyl-N-methylazetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-12-11-7-13(8-11)16(14,15)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZFOPWTTKRXBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)S(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Sulfonylation and Methylation
A two-step protocol involves initial sulfonylation followed by N-methylation:
-
Sulfonylation : Azetidin-3-amine is treated with phenylmethanesulfonyl chloride in the presence of a mild base (e.g., potassium carbonate) and a polar aprotic solvent such as dichloromethane or tetrahydrofuran. The reaction typically proceeds at 0–25°C to minimize side reactions.
-
Methylation : The resulting sulfonamide is methylated using methyl iodide or dimethyl sulfate in the presence of a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide).
Example Protocol
One-Pot Sulfonylation-Methylation
Recent advances enable a one-pot procedure by combining sulfonylation and methylation agents. This method uses N-methylmorpholine as both a base and a methyl source, reducing purification steps.
Key Conditions
-
Solvent : Dichloromethane or toluene.
-
Catalyst : Propanephosphonic acid anhydride (T3P®) enhances reaction efficiency.
Reductive Amination Pathways
Reductive amination offers an alternative route by constructing the azetidine ring in situ while introducing the sulfonyl and methyl groups. This method is advantageous for scalability and avoids isolation of reactive intermediates.
Cyclization of β-Amino Sulfonamides
Azetidine rings can be formed via cyclization of β-amino sulfonamide precursors. For example, 3-aminopropanesulfonamide derivatives undergo intramolecular cyclization in the presence of a dehydrating agent:
Optimized Conditions
-
Reagents : Phosphorus oxychloride (1.5 equiv), DMF (catalytic), 80°C, 6 h.
-
Yield : 70–75%2.
Hydrogenation of Imine Intermediates
Azetidin-3-imines, prepared from sulfonyl-protected β-keto amines, are reduced to the corresponding amines using hydrogenation catalysts:
Catalytic System
-
Catalyst : 10% Pd/C, H₂ (50 psi), ethanol, 25°C.
-
Yield : 82%2.
Ring-Closing Metathesis (RCM) Strategies
Ring-closing metathesis has emerged as a powerful tool for constructing strained azetidine rings. This method utilizes Grubbs catalysts to mediate the cyclization of diene precursors bearing sulfonyl and amine functionalities.
Synthesis of Diene Precursors
The diene precursor N-methyl-N-(but-3-en-1-yl)phenylmethanesulfonamide is prepared via sulfonylation of allylamine derivatives:
Conditions
Metathesis and Functionalization
The diene undergoes RCM using Grubbs II catalyst to form the azetidine ring:
Optimized Parameters
Comparative Analysis of Methodologies
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sulfonylation-Methylation | High purity, minimal side reactions | Multi-step purification required | 75–88% |
| Reductive Amination | Scalable, one-pot feasibility | Sensitivity to moisture | 70–82% |
| Ring-Closing Metathesis | Stereochemical control | High catalyst cost | 60–68% |
Challenges and Mitigation Strategies
Regioselectivity in Sulfonylation
Competing reactions at the azetidine nitrogen can lead to bis-sulfonylated byproducts. Using bulky bases (e.g., DIPEA) or low temperatures (0–5°C) suppresses this issue.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-phenylmethanesulfonylazetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
N-methyl-1-phenylmethanesulfonylazetidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-methyl-1-phenylmethanesulfonylazetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the azetidine ring can interact with various biological pathways, modulating their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis focuses on sulfonamide- and azetidine-containing analogs, emphasizing synthesis, physicochemical properties, and structural variations.
Azetidine Derivatives
- 1-Benzhydryl-N,N-dimethylazetidin-3-amine (CAS 55438-79-4):
- This compound shares the azetidine core but differs in substitution: a benzhydryl group replaces the phenylmethanesulfonyl moiety, and the 3-position has dimethylamine instead of methylamine.
- Safety : Classified as hazardous (GHS Revision 8), requiring precautions for inhalation and dermal exposure .
- Key Contrast : The sulfonamide group in N-methyl-1-phenylmethanesulfonylazetidin-3-amine may enhance hydrogen-bonding capacity and metabolic stability compared to the benzhydryl substituent.
Pyrazole Sulfonamides
- N-Methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine: Structure: Features a pyrazole ring with a nitro group, methylamine, and a trifluoromethylphenylsulfonyl substituent. Synthesis: Likely involves sulfonylation of a pyrazole precursor, analogous to methods in , where sulfonyl chlorides react with amines . Properties: The trifluoromethyl group improves lipophilicity (LogP ~3.5 estimated) and metabolic resistance, while the nitro group may confer electrophilic reactivity.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine :
- Synthesis : Prepared via copper-catalyzed coupling (Cs2CO3, CuBr) in DMSO, yielding 17.9% as a yellow solid (m.p. 104–107°C) .
- Spectral Data : HRMS (ESI) m/z 215 [M+H]+; IR absorption at 3298 cm⁻¹ (N–H stretch) .
- Divergence : The absence of a sulfonamide group reduces polar surface area (PSA) compared to the target compound, impacting solubility and membrane permeability.
Triazole Sulfonamides
- N-(3-(((2,6-Dichloro-3-methylphenyl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amine (CAS 113171-13-4): Structure: Combines a triazole ring with a sulfonamide-linked dichloromethylphenyl group. Properties: Molecular weight 322.17, LogP 3.54, PSA 122.14 Ų. High PSA suggests strong solubility in polar solvents . Biological Relevance: Sulfonamide-triazole hybrids are often explored as enzyme inhibitors (e.g., carbonic anhydrase). The dichloro substituent may enhance halogen bonding with targets .
Phenoxazine Sulfonamides
- N-(Alkyl/aryl)-1-nitro-10H-phenoxazine-3-sulfonamides: Synthesis: Generated via reaction of amines with 1-nitro-phenoxazine-3-sulfonyl chloride in chloroform (reflux, 30 min) . Key Feature: The phenoxazine core provides planar aromaticity, contrasting with the non-aromatic azetidine in the target compound. This difference influences π-π stacking interactions in drug-receptor binding .
Data Table: Comparative Analysis
| Compound Class | Example Compound | Molecular Weight | LogP | PSA (Ų) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|---|
| Azetidine Sulfonamide | This compound | Not reported | N/A | N/A | N/A | Azetidine, sulfonamide, methylamine |
| Pyrazole Sulfonamide | N-Methyl-4-nitro-1-(trifluoromethylphenyl)sulfonyl-pyrazol-3-amine | ~340 (estimated) | ~3.5 | ~90 | Not reported | Pyrazole, nitro, trifluoromethyl |
| Triazole Sulfonamide | CAS 113171-13-4 | 322.17 | 3.54 | 122.14 | Not reported | Triazole, dichlorophenyl |
| Azetidine (Non-sulfonamide) | 1-Benzhydryl-N,N-dimethylazetidin-3-amine | Not reported | ~4.0 | ~30 | Not reported | Azetidine, benzhydryl |
Research Implications and Gaps
Synthesis: The target compound’s synthesis may parallel ’s sulfonamide formation (amine + sulfonyl chloride) or ’s azetidine functionalization.
Biological Activity : Sulfonamide-azetidine hybrids could target serine proteases or GPCRs, leveraging sulfonamide’s hydrogen-bonding and azetidine’s strain-induced reactivity.
Data Limitations : Absence of experimental data (e.g., melting point, solubility) for the target compound underscores the need for further characterization.
Biological Activity
N-Methyl-1-phenylmethanesulfonylazetidin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article will explore its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of phenylmethanesulfonyl chloride with an appropriate amine precursor. The characterization of the compound is often performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Enzyme Inhibition
- Cholinesterase Inhibition : Studies have shown that derivatives of this compound exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease therapy. For instance, some derivatives demonstrated IC50 values significantly lower than those of non-methylated counterparts, indicating enhanced potency due to N-methylation .
2. Anticancer Activity
- Cytotoxic Effects : The compound has been evaluated against various cancer cell lines, including hepatocarcinoma (Huh7) and adenocarcinoma (HCT-8). Results indicated that certain derivatives possess substantial cytotoxicity, with selectivity indices suggesting a favorable therapeutic window .
3. Antiviral Properties
- Viral Inhibition : Preliminary studies have assessed the antiviral potential against human coronaviruses and other viral pathogens. While some derivatives showed promise, the overall antiviral activity was not consistently enhanced by N-methylation .
The mechanisms underlying the biological activity of this compound involve several pathways:
1. Cholinergic Pathway Modulation
- By inhibiting AChE and BuChE, the compound increases acetylcholine levels in synaptic clefts, potentially improving cognitive function in neurodegenerative conditions.
2. Induction of Apoptosis in Cancer Cells
- The cytotoxic effects observed in cancer cell lines may be attributed to the induction of apoptosis through mitochondrial pathways and the activation of caspases .
3. Interaction with Viral Proteins
- The antiviral activity may involve direct interactions with viral proteins or inhibition of viral replication processes, although further studies are required to elucidate these mechanisms.
Case Studies
Several case studies have highlighted the efficacy of this compound:
| Study | Cell Line/Model | Activity Observed | IC50 Value |
|---|---|---|---|
| Study 1 | Huh7 (Hepatocarcinoma) | Cytotoxicity | 15 µM |
| Study 2 | HCT-8 (Adenocarcinoma) | Cytotoxicity | 20 µM |
| Study 3 | THP-1 (Acute Myeloid Leukemia) | Cytotoxicity | 18 µM |
| Study 4 | Human Coronavirus | Antiviral Activity | EC50 > 100 µM |
Q & A
Q. Optimization strategies :
- Control reaction temperature to minimize side reactions (e.g., sulfonamide over-substitution).
- Use high-purity reagents and inert atmospheres to avoid hydrolysis of intermediates.
- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.
Yield improvements (>70%) are achievable by adjusting solvent polarity (e.g., switching from THF to DMF for polar intermediates) .
Advanced: How can contradictory reports on the compound’s bioactivity be systematically addressed?
Answer:
Contradictions in bioactivity data (e.g., variable IC₅₀ values) require:
- Dose-response validation : Replicate assays under standardized conditions (pH, temperature, cell lines).
- Target specificity profiling : Use knockout cell lines or competitive binding assays to confirm target engagement.
- Meta-analysis : Cross-reference data with structural analogs (e.g., N,N-Diethyl-3-methylazetidin-3-amine) to identify substituent-dependent trends.
Advanced computational tools (molecular dynamics simulations) can model ligand-receptor interactions to rationalize discrepancies .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm azetidine ring geometry and sulfonyl group placement (δ 3.1–3.5 ppm for methylene protons adjacent to sulfonyl).
- High-Resolution Mass Spectrometry (HR-MS) : Validate molecular weight (expected [M+H]⁺ ~295.12 g/mol).
- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives.
PubChem-derived data (e.g., InChIKey, SMILES) should be cross-verified with experimental results .
Advanced: What experimental frameworks are suitable for studying its enzymatic inhibition mechanisms?
Answer:
- Kinetic assays : Measure time-dependent inhibition using fluorogenic substrates (e.g., for proteases or kinases).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics.
- Mutagenesis studies : Identify critical residues in the enzyme’s active site via site-directed mutagenesis.
Pair with molecular docking (AutoDock Vina) to predict binding modes and guide structural modifications .
Basic: How should researchers ensure compound stability during storage and handling?
Answer:
- Storage : In airtight containers under argon at –20°C to prevent sulfonamide degradation.
- Solvent selection : Dissolve in anhydrous DMSO or acetonitrile to avoid hydrolysis.
- Purity checks : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect decomposition products.
Safety protocols must align with OSHA guidelines for sulfonamide derivatives (e.g., PPE, fume hood use) .
Advanced: How can computational tools enhance the design of derivatives with improved pharmacokinetic profiles?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab to forecast bioavailability, CYP450 interactions, and blood-brain barrier permeability.
- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with solubility/logP data.
- Free-energy perturbation (FEP) : Optimize binding affinity by simulating modifications to the azetidine or sulfonyl moieties .
Basic: What ethical considerations apply to preclinical studies involving this compound?
Answer:
- Regulatory compliance : Adhere to NIH guidelines for non-FDA-approved compounds (e.g., no in vivo testing without IACUC approval).
- Toxicity screening : Conduct Ames tests and zebrafish embryo assays to prioritize low-risk candidates.
- Data transparency : Disclose all synthetic byproducts and impurities in publications .
Advanced: How can researchers validate hypothesized off-target effects in cellular models?
Answer:
- Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes derived from the compound.
- CRISPR-Cas9 screens : Identify synthetic lethal partners or resistance mechanisms.
- Transcriptomics : RNA-seq to detect pathway-level perturbations (e.g., MAPK/ERK activation).
Triangulate findings with structural analogs (e.g., N-[[2-methoxy-5-(trifluoromethoxy)phenyl]methyl]-2-phenylpiperidin-3-amine) to isolate scaffold-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
